molecular formula C12H17NO2 B13588963 3-(4-Isopropoxyphenyl)azetidin-3-ol

3-(4-Isopropoxyphenyl)azetidin-3-ol

Cat. No.: B13588963
M. Wt: 207.27 g/mol
InChI Key: PWMBBVIUWPOUSL-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring substituted with a 4-isopropoxyphenyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 4-isopropoxyphenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Another approach involves the use of azetidin-3-one as a starting material. The azetidin-3-one can be subjected to a Horner–Wadsworth–Emmons reaction to introduce the 4-isopropoxyphenyl group, followed by reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Isopropoxyphenyl)azetidin-3-one.

    Reduction: Formation of 3-(4-Isopropoxyphenyl)azetidine.

    Substitution: Formation of various substituted azetidines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. Additionally, the phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)azetidin-3-ol: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(4-Ethoxyphenyl)azetidin-3-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-(4-Propoxyphenyl)azetidin-3-ol: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-(4-Isopropoxyphenyl)azetidin-3-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

PWMBBVIUWPOUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CNC2)O

Origin of Product

United States

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